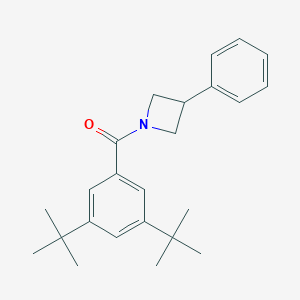
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone, also known as DM-PYR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DM-PYR is a pyridazinone derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone exerts its biological activities by inhibiting the activity of certain enzymes or signaling pathways. For example, 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to reduce the activation of immune cells such as macrophages and T cells. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type or disease model used.
Direcciones Futuras
There are several future directions for the study of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and potent drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases or neurodegenerative diseases. Finally, the development of new derivatives of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone could lead to the discovery of compounds with even more potent biological activities.
Métodos De Síntesis
The synthesis of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4,5-dichloro-3(2H)-pyridazinone in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone can be improved by using a higher temperature or a longer reaction time.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. 4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-3(2H)-pyridazinone has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases.
Propiedades
Fórmula molecular |
C12H7Cl2N3O2S |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(6-methoxy-1,3-benzothiazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C12H7Cl2N3O2S/c1-19-6-2-3-8-9(4-6)20-12(16-8)17-11(18)10(14)7(13)5-15-17/h2-5H,1H3 |
Clave InChI |
QPUNXBZPYVPLNN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=C(C=N3)Cl)Cl |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)


![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
